(3S)-4-(Ethoxymethyl)hexa-4,5-dien-1-yn-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-4-(Ethoxymethyl)hexa-4,5-dien-1-yn-3-ol is an organic compound with a unique structure featuring an ethoxymethyl group attached to a hexa-4,5-dien-1-yn-3-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-4-(Ethoxymethyl)hexa-4,5-dien-1-yn-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as propargyl alcohol and ethyl vinyl ether.
Reaction Conditions:
Catalysts and Reagents: Commonly used catalysts and reagents include palladium catalysts for coupling reactions and base catalysts for deprotonation steps.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(3S)-4-(Ethoxymethyl)hexa-4,5-dien-1-yn-3-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into saturated alcohols or alkanes.
Substitution: The ethoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.
Major Products
Oxidation: Aldehydes and carboxylic acids.
Reduction: Saturated alcohols and alkanes.
Substitution: Compounds with various functional groups replacing the ethoxymethyl group.
Scientific Research Applications
(3S)-4-(Ethoxymethyl)hexa-4,5-dien-1-yn-3-ol has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (3S)-4-(Ethoxymethyl)hexa-4,5-dien-1-yn-3-ol depends on its application:
In Organic Synthesis: It acts as a building block, participating in various coupling and substitution reactions.
In Medicinal Chemistry: The compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
(3S)-4-(Methoxymethyl)hexa-4,5-dien-1-yn-3-ol: Similar structure but with a methoxymethyl group instead of an ethoxymethyl group.
(3S)-4-(Propoxymethyl)hexa-4,5-dien-1-yn-3-ol: Similar structure but with a propoxymethyl group.
Uniqueness
(3S)-4-(Ethoxymethyl)hexa-4,5-dien-1-yn-3-ol is unique due to the presence of the ethoxymethyl group, which can influence its reactivity and interactions in chemical and biological systems. This uniqueness can be leveraged in designing specific reactions or developing targeted therapeutic agents.
Properties
CAS No. |
651020-67-6 |
---|---|
Molecular Formula |
C9H12O2 |
Molecular Weight |
152.19 g/mol |
InChI |
InChI=1S/C9H12O2/c1-4-8(7-11-6-3)9(10)5-2/h2,9-10H,1,6-7H2,3H3/t9-/m0/s1 |
InChI Key |
ORMJWJNYCPPFHA-VIFPVBQESA-N |
Isomeric SMILES |
CCOCC(=C=C)[C@H](C#C)O |
Canonical SMILES |
CCOCC(=C=C)C(C#C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.